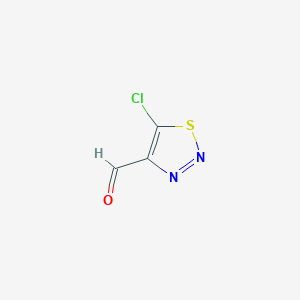
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde
Übersicht
Beschreibung
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is a heterocyclic compound containing a thiadiazole ring with a chlorine atom at the 5-position and an aldehyde group at the 4-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Wirkmechanismus
Target of Action
The primary targets of 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde are alkyl and aryl-amines . The compound reacts with these amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides .
Mode of Action
This compound interacts with its targets through a series of ring transformations . It reacts with alkyl and aryl-amines in alcohol solution to produce 1,2,3-triazole-4-thiocarboxamides . Similarly, it reacts with hydrazine and N-aminomorpholine to furnish the 1,2,3-triazole-4-thiohydrazides .
Biochemical Pathways
The compound affects the biochemical pathways involving alkyl and aryl-amines
Pharmacokinetics
Similar compounds have shown advanced pharmacokinetics in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with alkyl and aryl-amines
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound reacts with its targets in an alcohol solution . Therefore, the presence and concentration of alcohol can significantly affect the compound’s action. Other environmental factors such as temperature, pH, and the presence of other chemicals could also influence its action.
Biochemische Analyse
Biochemical Properties
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde has been found to react with alkyl and aryl-amines in alcohol solution to give 1,2,3-triazole-4-thiocarboxamides This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known that it reacts with alkyl and aryl-amines to give 1,2,3-triazole-4-thiocarboxamides , suggesting that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde can be synthesized through a multi-step process starting from 1,3-dichloroacetone. The synthetic route involves the following steps :
Formation of 1,3-dichloroacetone: This is achieved through the chlorination of acetone.
Cyclization: The 1,3-dichloroacetone undergoes cyclization with thiosemicarbazide to form the thiadiazole ring.
Chlorination: The thiadiazole ring is then chlorinated to introduce the chlorine atom at the 5-position.
Formylation: Finally, the aldehyde group is introduced at the 4-position through a formylation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alkyl- and aryl-amines to form 1,2,3-triazole-4-thiocarboxamides.
Condensation Reactions: It reacts with hydrazine and N-aminomorpholine to form 1,2,3-triazole-4-thiohydrazides.
Oxidation Reactions: The compound can be oxidized to form 1,2,3-triazole-4-carboxylic acids.
Common Reagents and Conditions
Alcohol Solutions: Used as solvents for reactions with amines and hydrazines.
Dimethyl Sulfoxide (DMSO): Used for storage and transformation of reaction products.
Major Products Formed
1,2,3-Triazole-4-thiocarboxamides: Formed from reactions with alkyl- and aryl-amines.
1,2,3-Triazole-4-thiohydrazides: Formed from reactions with hydrazine and N-aminomorpholine.
1,2,3-Triazole-4-carboxylic acids: Formed upon oxidation.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde has diverse applications in scientific research, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Thiadiazole-4-carbaldehyde: Lacks the chlorine atom at the 5-position.
5-Bromo-1,2,3-thiadiazole-4-carbaldehyde: Contains a bromine atom instead of chlorine at the 5-position.
5-Methyl-1,2,3-thiadiazole-4-carbaldehyde: Contains a methyl group instead of chlorine at the 5-position.
Uniqueness
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for forming diverse chemical products. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
5-chlorothiadiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2OS/c4-3-2(1-7)5-6-8-3/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKGSBUMIWKUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SN=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631141 | |
| Record name | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100305-91-7 | |
| Record name | 5-Chloro-1,2,3-thiadiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)





![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)

